Val-cit-PAB-OH

Description

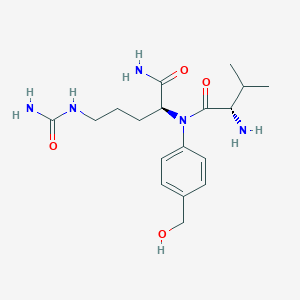

Molecular Architecture of this compound: Dipeptide and Self-Immolative Spacer Design

This compound (C₁₈H₂₉N₅O₄, molecular weight 379.45 g/mol) features a bipartite structure: a protease-labile Val-Cit dipeptide and a self-immolative PAB spacer. The Val-Cit sequence (L-valyl-L-citrulline) serves as a substrate for cathepsin B, a lysosomal protease overexpressed in tumors. Upon cleavage, the PAB spacer undergoes 1,6-elimination, releasing the payload (e.g., monomethyl auristatin E) while generating innocuous byproducts like carbon dioxide and quinone methide.

Structural Properties

- Dipeptide Segment : The Val-Cit motif’s stereochemistry (S-configuration at both amino acids) ensures enzymatic specificity.

- PAB Spacer : The p-aminobenzyl group provides stability in circulation while enabling rapid release post-cleavage.

- Solubility : 59–100 mg/mL in DMSO, critical for ADC formulation.

Table 1: Physicochemical Properties of this compound

Historical Evolution of Protease-Cleavable Linkers in Bioconjugation

The development of this compound emerged from decades of research into protease-sensitive linkers. Early ADCs used hydrazone linkers, which suffered from instability in plasma. The shift to peptide-based linkers began in the 1990s, with the Val-Cit motif gaining prominence due to its selectivity for cathepsin B over ubiquitous proteases. By the 2010s, this compound became a gold standard, featured in FDA-approved ADCs like brentuximab vedotin.

Key Innovations

- Exolinker Design (2024) : Re-positioning the cleavable linker externally (Fig. 1B) reduced aggregation and improved hydrophilicity by leveraging antibody shielding.

- PEG Integration : Maleimide-PEG₄ spacers enhanced solubility and pharmacokinetics (e.g., Mal-PEG₄-Val-Cit-PAB).

Challenges and Solutions

Role of p-Aminobenzyl Alcohol (PAB) in Controlled Drug Release Systems

The PAB spacer’s self-immolative mechanism ensures payload release only after dipeptide cleavage, minimizing off-target toxicity. Upon protease action, the PAB group undergoes elimination, forming a quinone methide intermediate that releases the drug.

Mechanistic Advantages

- Tumor-Specific Activation : Cathepsin B overexpression in tumors ensures localized release.

- Stability in Plasma : The PAB spacer remains intact during systemic circulation, reducing premature payload loss.

Applications Beyond ADCs

Properties

IUPAC Name |

(2S)-2-[N-[(2S)-2-amino-3-methylbutanoyl]-4-(hydroxymethyl)anilino]-5-(carbamoylamino)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O4/c1-11(2)15(19)17(26)23(13-7-5-12(10-24)6-8-13)14(16(20)25)4-3-9-22-18(21)27/h5-8,11,14-15,24H,3-4,9-10,19H2,1-2H3,(H2,20,25)(H3,21,22,27)/t14-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOAENLGZYPEFY-GJZGRUSLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C1=CC=C(C=C1)CO)C(CCCNC(=O)N)C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)CO)[C@@H](CCCNC(=O)N)C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Assembly of the Dipeptide Linker

The Fmoc-protected Val-Cit-PAB-OH synthesis begins with Fmoc-Cit-PABOH dissolved in dimethylformamide (DMF) at 0.2 M concentration. Piperidine (5.0 equivalents) deprotects the Fmoc group via 5-hour stirring at 25°C, followed by DMF co-evaporation to remove excess base. Subsequent coupling with Fmoc-Val-OSu (1.2 equivalents) in DMF proceeds for 20 hours at ambient temperature, utilizing active ester chemistry for minimal racemization. Flash chromatography (3–12% methanol/dichloromethane) isolates the product with 85% yield.

Key Advantages:

-

Epimerization Control : The absence of harsh basic conditions prevents Cit stereoinversion, critical for maintaining linker protease susceptibility.

-

Scalability : Milligram-to-gram scale demonstrated without yield drop-off.

One-Pot Conjugation Methods for ADC Intermediate Production

Py-MAA-Val-Cit-PAB-OH Synthesis

A patented one-pot process combines Py-MAA (1.87 g, 7.51 mmol) with this compound (13.34 g, 35.20 mmol) using N,N'-carbonyldiimidazole (CDI, 7.13 g) in tetrahydrofuran (200 mL). After 24-hour stirring, petroleum ether precipitation yields 6.67 g (white solid) with 92% purity.

Reaction Optimization Data:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| CDI Equivalents | 1.5 | Maximizes activation of Py-MAA carboxylate |

| Solvent | Anhydrous THF | Reduces hydrolysis side reactions |

| Temperature | 25°C | Balances reaction rate and stability |

One-Pot vs. Two-Step Conjugation: Yield Comparison

The patent directly compares one-pot and sequential methods for Py-MAA-Val-Cit-PAB-MMAE:

| Method | Steps | Yield (%) | Purity (%) |

|---|---|---|---|

| One-pot | 1 | 51.3 | 99.84 |

| Two-step (NPC/DIPEA) | 2 | 48.7 | 99.0 |

Key insight: The one-pot approach reduces intermediate purification losses while maintaining payload integrity.

Carbamate Linker Stabilization Techniques

Exolinker Configuration to Prevent Premature Cleavage

Recent studies redesign the PAB-carbamate linkage to resist carboxylesterase Ces1C and neutrophil elastase (NE). By repositioning the this compound linker from endo to exo configurations, plasma stability improves from 3.5% to 2.0% payload release over 72 hours.

Stability Comparison of Linker Architectures:

Clog P: Calculated octanol-water partition coefficient; HIC: Hydrophobic interaction chromatography

Industrial-Scale Purification Protocols

Chromatographic Separation Conditions

Preparative HPLC purification of this compound derivatives employs:

-

Column : XBridge BEH C18, 5 μm, 19 × 150 mm

-

Mobile Phase : 0.1% TFA in water (A) / 0.1% TFA in acetonitrile (B)

This method achieves >99% purity for Py-MAA-Val-Cit-PAB-MMAE with 51.3% recovery.

Critical Process Parameters and Troubleshooting

Epimerization Mitigation Strategies

Racemization during Cit coupling is minimized by:

Solvent System Optimization

Comparative solvent screening reveals:

| Solvent | Dielectric Constant | Yield (%) | Epimerization (%) |

|---|---|---|---|

| DMF | 36.7 | 85 | 0.8 |

| THF | 7.5 | 78 | 1.2 |

| DCM | 8.9 | 65 | 2.5 |

Emerging Techniques in Linker Synthesis

Chemical Reactions Analysis

Types of Reactions

Val-cit-PAB-OH: can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde under appropriate conditions.

Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Lithium aluminum hydride or borane can be used for reduction reactions.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the amide groups can yield primary amines.

Scientific Research Applications

Val-cit-PAB-OH:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be used in studies of enzyme-substrate interactions or as a probe for studying biological pathways.

Medicine: It has potential as a therapeutic agent due to its ability to interact with specific molecular targets.

Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Val-cit-PAB-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in the activity of the target molecule. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Research Findings and Advancements

This compound Optimization

Challenges with Alternatives

- Val-Ala-PAB-OH: Limited adoption due to unpredictable release in serum .

- MC-Val-Cit-PABC-PNP : Higher molecular weight complicates conjugation stoichiometry .

Q & A

Q. What are the standard protocols for synthesizing Val-cit-PAB-OH, and how is purity validated in research settings?

this compound is synthesized via solid-phase peptide synthesis (SPPS), with Fmoc-protected amino acids sequentially coupled to a resin. Post-synthesis, the compound is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reverse-phase HPLC. Purity (≥95%) is validated using analytical HPLC with UV detection at 214 nm, complemented by mass spectrometry (MS) for molecular weight confirmation (379.45 g/mol, C₁₈H₂₉N₅O₄) .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying backbone structure and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular identity, while elemental analysis validates stoichiometry. For batch consistency, Fourier-transform infrared spectroscopy (FTIR) ensures functional groups (e.g., amide bonds) remain intact .

Q. How do researchers assess this compound’s solubility and stability in preclinical formulations?

Solubility is tested in solvents like DMSO (≥100 mg/mL) and aqueous buffers (pH 4–7) via dynamic light scattering (DLS) to detect aggregation. Stability studies involve incubating the compound in plasma or serum at 37°C, with aliquots analyzed by LC-MS over 24–72 hours to monitor degradation .

Q. What are the key criteria for selecting this compound as a linker in antibody-drug conjugates (ADCs)?

Researchers prioritize cleavage specificity (e.g., cathepsin B sensitivity), plasma stability (>90% intact after 72 hours), and conjugation efficiency. Comparative studies with alternative linkers (e.g., mc-VC-PAB) are conducted to evaluate drug-antibody ratio (DAR) and in vivo efficacy .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s stability data across studies?

Contradictions often arise from differences in experimental conditions (e.g., plasma source, pH). A standardized protocol includes:

Q. What methodologies address discrepancies in linker cleavage efficiency between in vitro and in vivo models?

Inefficient cleavage in vivo may stem from tumor heterogeneity in protease expression. Solutions include:

Q. How do researchers optimize this compound’s conjugation to antibodies while minimizing aggregation?

Conjugation protocols often use maleimide chemistry at controlled pH (6.5–7.0) and molar ratios (e.g., 3:1 drug:antibody). Aggregation is mitigated by:

- Adding excipients (e.g., trehalose) during buffer exchange.

- Monitoring hydrodynamic radius via size-exclusion chromatography (SEC-HPLC).

- Employing site-specific conjugation (e.g., engineered cysteine residues) to improve homogeneity .

Q. What strategies validate the specificity of this compound’s cleavage mechanism in complex biological matrices?

- Protease inhibition assays : Incubate linker-drug conjugates with cathepsin B knockout cell lysates.

- Activity-based probes : Use fluorescently labeled inhibitors to visualize protease activity in situ.

- Multi-omics integration : Correlate cleavage efficiency with transcriptomic data (e.g., CTSB expression levels) from The Cancer Genome Atlas (TCGA) .

Methodological Best Practices

- Reproducibility : Adhere to NIH guidelines for preclinical research, including detailed reporting of buffer compositions, incubation times, and equipment models .

- Data Integrity : Use open-access platforms like Zenodo to share raw LC-MS traces and NMR spectra, enabling independent validation .

- Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for animal welfare and statistical rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.